molecular formula C4H5N3O2 B145534 1-Methyl-4-nitroimidazole CAS No. 3034-41-1

1-Methyl-4-nitroimidazole

Cat. No. B145534
CAS RN: 3034-41-1
M. Wt: 127.1 g/mol
InChI Key: HSCOLDQJZRZQMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-4-nitroimidazole is a derivative of imidazole, which is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. The compound is of interest due to its potential applications in various fields, including medicine and chemistry.

Synthesis Analysis

The synthesis of 1-Methyl-4-nitroimidazole and its derivatives has been explored through various methods. For instance, a microwave-assisted synthesis starting from imidazole has been reported, which is a notable advancement in the synthesis process . Another study describes the preparation of 5-Chloro-1-methyl-4-nitroimidazole through a four-step reaction starting from diethyl ethaneioate, with improvements such as using a methylamine aqueous solution instead of gas . Additionally, various 1-alkyl-2-methyl-4-nitroimidazoles have been synthesized using a solid-liquid phase-transfer catalytic method, with most compounds yielding over 80% .

Molecular Structure Analysis

The molecular structure of 1-Methyl-4-nitroimidazole derivatives has been analyzed through different techniques. For example, two similar 4-nitroimidazole derivatives were found to crystallize with two molecules in the asymmetric unit, with the nitro group's orientation differing based on the nature of the 2'-substituents . N-substituted 2-methyl-4-/5-nitroimidazole derivatives have been characterized by IR spectroscopy, 1H-NMR spectroscopy, and ESI-MS mass spectrometry, with their formation supported by single-crystal X-ray structure analysis .

Chemical Reactions Analysis

1-Methyl-4-nitroimidazole can undergo various chemical reactions. For instance, the reaction of 1-methyl-4-nitro-5-chlorimidazole with phenols, naphthols, and 8-hydroxyquinoline has led to the formation of several 1-methyl-4-nitro-5-aryl(heteryl)oxyimidazoles . The reactivity of these compounds suggests potential for further chemical modifications and applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Methyl-4-nitroimidazole derivatives have been studied to some extent. The toxicity and mutagenicity of 1-Methyl-2-nitrosoimidazole, a reduction product of 1-methyl-2-nitroimidazole, have been evaluated, showing significant cytotoxicity towards Chinese hamster ovary cells and mutagenicity towards Salmonella typhimurium . The biological activities of 1-alkyl-2-methyl-4-nitroimidazoles have also been preliminarily tested, revealing anti-inflammatory, antibacterial, analgesic, sedative, and anticerebral anoxia activities .

Scientific Research Applications

1. NMR Chemical Shift and Methylation Studies

1-Methyl-4-nitroimidazole, along with its derivatives, has been studied for its unique electronic structures and low reduction potentials. Using techniques like dynamic nuclear polarization-enhanced solid-state NMR and density functional theory, researchers have examined the chemical shifts of 1-methyl-4-nitroimidazole. These studies contribute to understanding the structure-activity relationships of nitroimidazole compounds, especially in the context of their use as active pharmaceutical ingredients (Backler et al., 2020).

2. Electrochemistry in Therapeutic Applications

Investigations into the electrochemistry of 1-methyl-4-nitroimidazole have revealed its potential as a therapeutic agent. In particular, its role as a radiosensitizer in cancer treatment and its enzymatic reduction leading to radical intermediates have been studied. This research sheds light on the molecular mechanisms underlying its therapeutic effects (Avagyan & Smith, 2013).

3. Antimicrobial and Antibacterial Activities

The antimicrobial properties of 1-methyl-4-nitroimidazole derivatives have been extensively researched. These compounds have shown strong antibacterial activities against various bacterial strains, highlighting their potential in developing new antimicrobial chemotherapeutics (Li et al., 2012).

4. Application in HIV Treatment

1-Methyl-4-nitroimidazole derivatives have been explored as potential non-nucleoside reverse transcriptase inhibitors for HIV treatment. Structural modifications in these compounds have led to increased activity against HIV-1, suggesting their potential use in anti-AIDS regimens (De Martino et al., 2005).

5. Tuberculosis Inhibition

Studies have shown that certain derivatives of 1-methyl-4-nitroimidazole have inhibitory effects against Mycobacterium tuberculosis. These findings indicate the potential of these compounds in treating tuberculosis (Jedrysiak & Suwiński, 2008).

6. Radiosensitization in Tumor Therapy

Research on the decomposition of 1-methyl-4-nitroimidazole by low-energy electrons suggests its role in developing radiosensitizers for tumor radiation therapy. The methylation of nitroimidazole compounds has been found to significantly influence their reactivity and potential as radiosensitizers (Tanzer et al., 2015).

7. Cancer and DNA Affinity Studies

Derivatives of 1-methyl-4-nitroimidazole have been synthesized and tested for their anticancer activities, particularly against human colon cancer cell lines. These studies also examine their affinity towards nucleic acids, contributing to our understanding of their mechanism in cancer therapy (Mushtaque et al., 2019).

Safety And Hazards

Safety measures for handling 1-Methyl-4-nitroimidazole include avoiding dust formation, avoiding breathing mist, gas or vapors, and avoiding contact with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .

Future Directions

Nitroimidazole represents one of the most essential and unique scaffolds in drug discovery since its discovery in the 1950s . The nitroimidazole scaffold has again been given two life-saving drugs (Delamanid and Pretomanid) used to treat MDR (multi-drug resistant) tuberculosis . This suggests that 1-Methyl-4-nitroimidazole and its derivatives have potential for future drug development.

properties

IUPAC Name

1-methyl-4-nitroimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O2/c1-6-2-4(5-3-6)7(8)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSCOLDQJZRZQMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50184425
Record name Imidazole, 1-methyl-4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50184425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-4-nitroimidazole

CAS RN

3034-41-1
Record name 1-Methyl-4-nitroimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3034-41-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-4-nitro-1H-imidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003034411
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Imidazole, 1-methyl-4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50184425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Methyl-4-nitroimidazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-METHYL-4-NITRO-1H-IMIDAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z31100A55O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a mixture of 4-nitro-1H-imidazole (2.0 g, 17.7 mmol) and K2CO3 (3.67 g, 26.6 mmol) in acetonitrile (18 mL) was added iodomethane (1.32 mL, 21.2 mmol) and the mixture was heated in a sealed vial at 60° C. overnight. The mixture was filtered washing with acetone. The filtrate was concentrated under reduced pressure, and the residue was diluted with hot isopropanol and cooled, and the precipitated solid was collected by filtration. The solid was dissolved in chloroform and filtered, and the filtrate was concentrated under reduced pressure. The residue was triturated with propan-2-ol and collected by filtration to afford 1-methyl-4-nitro-1H-imidazole (1.03 g, 46%) as a tan solid. 1H NMR (300 MHz, DMSO-d6) δ 8.37 (d, J=1.1 Hz, 1H), 7.82 (s, 1H), 3.76 (s, 3H).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
3.67 g
Type
reactant
Reaction Step One
Quantity
18 mL
Type
solvent
Reaction Step One
Quantity
1.32 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methyl-4-nitroimidazole
Reactant of Route 2
Reactant of Route 2
1-Methyl-4-nitroimidazole
Reactant of Route 3
Reactant of Route 3
1-Methyl-4-nitroimidazole
Reactant of Route 4
Reactant of Route 4
1-Methyl-4-nitroimidazole
Reactant of Route 5
Reactant of Route 5
1-Methyl-4-nitroimidazole
Reactant of Route 6
Reactant of Route 6
1-Methyl-4-nitroimidazole

Citations

For This Compound
526
Citations
J Wang, R Xu, A Xu, Y Cong - The Journal of Chemical Thermodynamics, 2017 - Elsevier
… lies below 320 K, the purposes of our work are to (1) determine the solubility of 5-chloro-1-methyl-4-nitroimidazole in the eleven pure solvents at temperatures ranging from (283.15 to …
Number of citations: 39 www.sciencedirect.com
V Arjunan, A Raj, R Anitha, S Mohan - Spectrochimica Acta Part A …, 2014 - Elsevier
… The exact geometry of 5-chloro-1-methyl-4-nitroimidazole is determined through conformational analysis. The experimentally observed infrared and Raman bands have been assigned …
Number of citations: 10 www.sciencedirect.com
PB Lian, J Chen, LZ Chen, CY Zhao, JL Wang… - Chemistry of …, 2020 - Springer
… the ratio of HNO 3 to H 2 SO 4 was 1:5 and reaction was carried out at 120C for 2.5 h, only 1-methyl-4,5-dinitroimidazole was obtained from 1-methylimidazole, 1-methyl-4-nitroimidazole…
Number of citations: 13 link.springer.com
AH Chalmers - Biochemical Pharmacology, 1974 - Elsevier
… in their ability to generate 5-mercapto-1-methyl-4-nitroimidazole … 5-glutathionyl- and 5-cysteinyl-1-methyl-4-nitroimidazole. … similar behaviour to 5glutathionyl-1-methyl-4-nitroimidazole …
Number of citations: 47 www.sciencedirect.com
F Kajfež, D Kolbah, M Oklobdžija, T Fajdiga… - Croatica Chemica …, 1967 - hrcak.srce.hr
During the syntheses of some new derivatives of 2-methyl-4 (5)-nitroimidazole with potential antitrichomonal activity, we have noticed that the substitution on N 1 did not always depend …
Number of citations: 18 hrcak.srce.hr
F Backler, MA Sani, F Separovic… - Australian Journal of …, 2020 - CSIRO Publishing
… Moreover, methylation of the N (1) H for N (1) CH 3 for histamine produces N-methylhistamine but for 4-NI produces 1-methyl-4-nitroimidazole (CH 3 -4NI). As a result, study of the …
Number of citations: 4 www.publish.csiro.au
HL De Bondt, NM Blaton, OM Peeters… - … Section C: Crystal …, 1993 - scripts.iucr.org
(IUCr) Structure of 5-benzylamino-1-methyl-4-nitroimidazole Acta Crystallographica Section C Crystal Structure Communications 0108-2701 short format (organic compounds) Volume …
Number of citations: 3 scripts.iucr.org
HA Saadeh, IM Mosleh, MM El-Abadelah - Molecules, 2009 - mdpi.com
… A number of 5-aryl-1-methyl-4-nitroimidazoles 5a-f have been synthesized in good yields by the Suzuki coupling reaction between 5-chloro-1-methyl-4-nitroimidazole (3) and …
Number of citations: 25 www.mdpi.com
OV Donskaya, VN Elokhina, AS Nakhmanovich… - Tetrahedron letters, 2002 - Elsevier
… Extending these studies we have established that 1-methyl-4-nitroimidazole 1, under mild conditions (20C) in the presence of dry sodium methylate or potassium tert-butylate in …
Number of citations: 25 www.sciencedirect.com
V Sudarsanam, K Nagarajan, T George… - Indian Journal of …, 1982 - repository.ias.ac.in
… In our hands, the only isolable and unambiguously identified product was 2-chloro-1methyl-4-nitroimidazole (7). We did not obtain any useful results from a similar reaction of 11 with …
Number of citations: 21 repository.ias.ac.in

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.